2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Overview
Description
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine is a heterocyclic compound with a unique structure that combines a pyridine ring with a cyclopenta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrimidine with a cyclopentadiene derivative, followed by further functionalization to introduce the pyridine ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine and pyrimidine rings, such as:
- 4-chloro-2-(4-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 4-chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Uniqueness
What sets 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKHHGBJFMFKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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